molecular formula C15H14N4O2 B2746409 N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034360-55-7

N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No. B2746409
CAS RN: 2034360-55-7
M. Wt: 282.303
InChI Key: KKSDQNBHJAQNEK-UHFFFAOYSA-N
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Description

“N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a pyrimidine ring, which is a key component of several important biomolecules like thymine and cytosine in DNA .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring attached to a pyrimidine ring via an ethyl linker and a carboxamide group . The exact structure would need to be confirmed using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Generally, the indole and pyrimidine rings in the molecule can undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would need to be determined experimentally .

Scientific Research Applications

Anti-Inflammatory Properties

The compound “N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide” is a derivative of tryptamine and naproxen . Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever . The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .

Antiviral Properties

Naproxen has been successfully used to treat patients hospitalized for influenza A (H3N2) infection . Ongoing trials suggest that naproxen could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action that could help to reduce severe respiratory mortality associated with COVID-19 .

Neuromodulation

Tryptamine is a biogenic amine, naturally occurring in plants, animals, and microorganisms . Its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc . Tryptamine derivatives play a fundamental role in the human body. 5-Hydroxytryptamine or serotonin is one of the most important signaling hormones in the body. Tryptamine natural derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .

Potential Anti-Cancer Properties

Indole derivatives, including tryptamine, have been studied for their potential applications in the treatment of cancer cells . These compounds have attracted increasing attention in recent years due to their diverse biological activities .

Potential Anti-HIV Properties

Indolyl and oxochromenyl xanthenone derivatives have been reported for their potential anti-HIV-1 properties . As a derivative of tryptamine, “N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide” may share similar properties .

Safety and Hazards

The safety and hazards associated with this compound would need to be assessed through toxicological studies. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its biological activity. Given its structural features, it could be of interest in the development of pharmaceuticals or as a tool in biochemical research .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-14-7-13(18-9-19-14)15(21)16-6-5-10-8-17-12-4-2-1-3-11(10)12/h1-4,7-9,17H,5-6H2,(H,16,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSDQNBHJAQNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-indol-3-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide

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